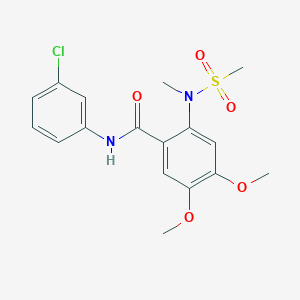![molecular formula C12H9F3O4 B4806151 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 832739-46-5](/img/structure/B4806151.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione
概要
説明
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound that features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a trifluorobutane-1,3-dione group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Trifluorobutane-1,3-dione Group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxin intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals.
Material Science: The compound’s structural features are of interest for the design of new materials with specific properties.
作用機序
The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its application:
類似化合物との比較
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the trifluorobutane-1,3-dione group, which imparts distinct electronic and chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable for specific applications in organic electronics and medicinal chemistry.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c13-12(14,15)11(17)6-8(16)7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUGTJMFNLIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160180 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-46-5 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-DIMETHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4806068.png)

![4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID](/img/structure/B4806082.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4806090.png)
![ethyl 4-{[(2-{[benzyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B4806093.png)
![3-(4-ethylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4806111.png)


![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-fluorobenzamide](/img/structure/B4806123.png)

![isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B4806131.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4806155.png)

![4-(4-methoxyphenyl)-1-(methylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4806166.png)
